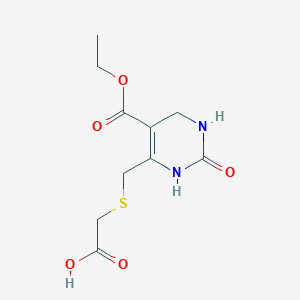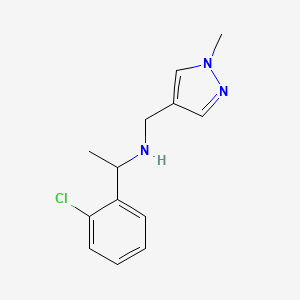
Methyl 3-(2-chloro-5-fluoropyrimidin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2-chloro-5-fluoropyrimidin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of the 2-chloro-5-fluoropyrimidinyl group and the methyl ester functionality further enhances its chemical reactivity and potential utility in medicinal chemistry and other research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chloro-5-fluoropyrimidin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the 2-chloro-5-fluoropyrimidinyl group through nucleophilic substitution reactions. The final step involves esterification to introduce the methyl ester group.
Preparation of Quinazoline Core: The quinazoline core can be synthesized from anthranilic acid through cyclization reactions involving formamide or other suitable reagents.
Introduction of 2-chloro-5-fluoropyrimidinyl Group: This step involves the reaction of the quinazoline intermediate with 2-chloro-5-fluoropyrimidine under nucleophilic substitution conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(2-chloro-5-fluoropyrimidin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group on the pyrimidine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinazoline core can be subjected to oxidation or reduction reactions to modify its electronic properties.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and bases such as potassium carbonate in solvents like dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Aminated Derivatives: Formed by nucleophilic substitution with amines.
Oxidized or Reduced Quinazoline Derivatives: Depending on the specific oxidizing or reducing conditions.
Carboxylic Acid: Formed by hydrolysis of the ester group.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(2-chloro-5-fluoropyrimidin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in oncology and anti-inflammatory research.
Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.
Chemical Biology: Employed in the design of chemical probes to investigate biological processes.
Industrial Applications: Potential use in the synthesis of advanced materials and agrochemicals.
Wirkmechanismus
The mechanism of action of Methyl 3-(2-chloro-5-fluoropyrimidin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(2-chloro-5-fluoropyrimidin-4-yl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate
- Methyl 3-(2-chloro-5-fluoropyrimidin-4-yl)-4-oxo-3,4-dihydroquinazoline-8-carboxylate
- Ethyl 3-(2-chloro-5-fluoropyrimidin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
Uniqueness
Methyl 3-(2-chloro-5-fluoropyrimidin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is unique due to its specific substitution pattern on the quinazoline core and the presence of the 2-chloro-5-fluoropyrimidinyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C14H8ClFN4O3 |
|---|---|
Molekulargewicht |
334.69 g/mol |
IUPAC-Name |
methyl 3-(2-chloro-5-fluoropyrimidin-4-yl)-4-oxoquinazoline-7-carboxylate |
InChI |
InChI=1S/C14H8ClFN4O3/c1-23-13(22)7-2-3-8-10(4-7)18-6-20(12(8)21)11-9(16)5-17-14(15)19-11/h2-6H,1H3 |
InChI-Schlüssel |
ALIAGNLHQPUVKG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C=N2)C3=NC(=NC=C3F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 6-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate](/img/structure/B14910375.png)

![Methyl 2-(9-aminospiro[5.5]undecan-3-yl)acetate](/img/structure/B14910396.png)
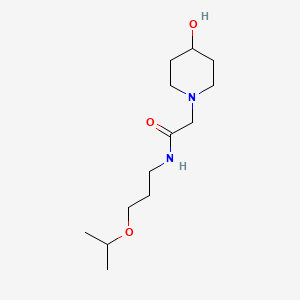
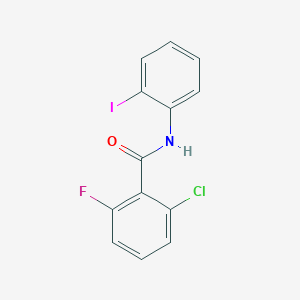
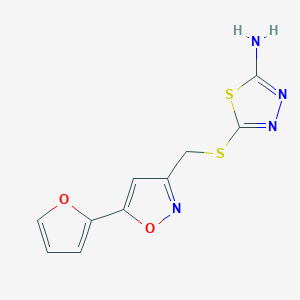
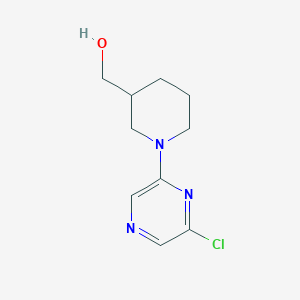
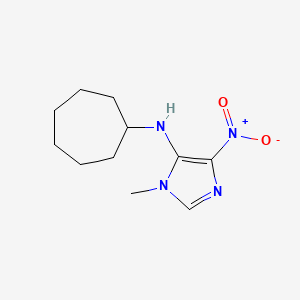
![3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazin-8-amine](/img/structure/B14910438.png)
![4-fluoro-N-[3-(4-fluorophenyl)phenyl]benzenesulfonamide](/img/structure/B14910440.png)

![8-Benzyloxycarbonyl-2-nitromethyloxy-2,8-diazaspiro[4,5]decane-1,3-dione](/img/structure/B14910444.png)
